molecular formula C13H18FNO B136155 4-[(2-Fluoro-5-methoxyphenyl)methyl]piperidine CAS No. 150019-63-9

4-[(2-Fluoro-5-methoxyphenyl)methyl]piperidine

Cat. No. B136155
CAS RN: 150019-63-9
M. Wt: 223.29 g/mol
InChI Key: IINFVMTZGXTPFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-Fluoro-5-methoxyphenyl)methyl]piperidine, also known as FMP, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of piperidine derivatives and has shown promising results in various studies.

Mechanism of Action

4-[(2-Fluoro-5-methoxyphenyl)methyl]piperidine acts as an SSRI by inhibiting the reuptake of serotonin in the brain. This leads to an increase in the concentration of serotonin in the synaptic cleft, which results in the activation of serotonin receptors. This activation leads to the regulation of mood, appetite, and sleep.
Biochemical and Physiological Effects:
4-[(2-Fluoro-5-methoxyphenyl)methyl]piperidine has been found to have various biochemical and physiological effects. It has been shown to increase the levels of serotonin in the brain, which can lead to an improvement in mood, appetite, and sleep. 4-[(2-Fluoro-5-methoxyphenyl)methyl]piperidine has also been found to have anxiolytic and anti-addictive effects, which makes it a potential therapeutic agent for the treatment of anxiety and addiction.

Advantages and Limitations for Lab Experiments

4-[(2-Fluoro-5-methoxyphenyl)methyl]piperidine has several advantages for lab experiments. It is a selective serotonin reuptake inhibitor, which makes it a useful tool for studying the role of serotonin in various biological processes. 4-[(2-Fluoro-5-methoxyphenyl)methyl]piperidine is also a relatively stable compound, which makes it easy to handle and store. However, 4-[(2-Fluoro-5-methoxyphenyl)methyl]piperidine has some limitations for lab experiments. It is a synthetic compound, which means that it may not accurately reflect the effects of natural compounds. Also, 4-[(2-Fluoro-5-methoxyphenyl)methyl]piperidine has not been extensively studied in vivo, which limits its potential applications.

Future Directions

There are several future directions for the research on 4-[(2-Fluoro-5-methoxyphenyl)methyl]piperidine. One potential direction is to study the effects of 4-[(2-Fluoro-5-methoxyphenyl)methyl]piperidine in vivo, which would provide more information on its potential therapeutic applications. Another direction is to investigate the effects of 4-[(2-Fluoro-5-methoxyphenyl)methyl]piperidine on other neurotransmitters, such as dopamine and norepinephrine, which may provide a more comprehensive understanding of its mechanism of action. Additionally, the development of new derivatives of 4-[(2-Fluoro-5-methoxyphenyl)methyl]piperidine may lead to compounds with improved therapeutic properties.

Scientific Research Applications

4-[(2-Fluoro-5-methoxyphenyl)methyl]piperidine has been extensively used in scientific research for its potential therapeutic effects. It has shown promising results in the treatment of various diseases, including depression, anxiety, and addiction. 4-[(2-Fluoro-5-methoxyphenyl)methyl]piperidine has been found to act as a selective serotonin reuptake inhibitor (SSRI) and has been shown to increase the levels of serotonin in the brain, which is a neurotransmitter that is involved in the regulation of mood, appetite, and sleep.

properties

CAS RN

150019-63-9

Product Name

4-[(2-Fluoro-5-methoxyphenyl)methyl]piperidine

Molecular Formula

C13H18FNO

Molecular Weight

223.29 g/mol

IUPAC Name

4-[(2-fluoro-5-methoxyphenyl)methyl]piperidine

InChI

InChI=1S/C13H18FNO/c1-16-12-2-3-13(14)11(9-12)8-10-4-6-15-7-5-10/h2-3,9-10,15H,4-8H2,1H3

InChI Key

IINFVMTZGXTPFP-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)F)CC2CCNCC2

Canonical SMILES

COC1=CC(=C(C=C1)F)CC2CCNCC2

synonyms

4-(2-FLUORO-5-METHOXYBENZYL)PIPERIDINE

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-(2-fluoro-5-methoxybenzyl)pyridine (7.7 g, 35.5 mmole) and platinum oxide (0.7 g) in acetic acid (75 ml) was hydrogenated for 3 hr. The catalyst was removed and the acetic acid removed in vacuo. The residue was dissolved in water and the solution basified with sodium hydroxide. The basic mixture was extracted with ether. The extracts were dried and concentrated in vacuo. The residue was vacuum distilled to give the product (6 g, 75.9%).
Name
4-(2-fluoro-5-methoxybenzyl)pyridine
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
0.7 g
Type
catalyst
Reaction Step One
Yield
75.9%

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